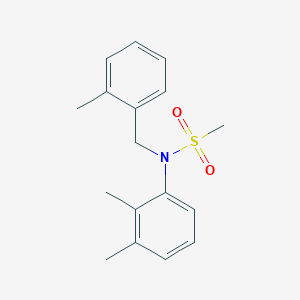
N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide
Overview
Description
N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide, also known as DMAN, is a synthetic compound that has shown potential in various scientific research applications due to its unique properties. DMAN is a naphthalene derivative that has a molecular formula of C19H19NO3 and a molecular weight of 309.36 g/mol. In
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that play a role in various cellular processes. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has also been found to inhibit the activity of topoisomerases, which are enzymes that play a role in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been found to have various biochemical and physiological effects. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has also been found to inhibit the activity of certain enzymes that play a role in cancer cell proliferation. In addition, N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has also been found to have anti-inflammatory properties, which may make it useful in the treatment of neuroinflammatory diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide in lab experiments is its ability to inhibit the activity of certain enzymes that play a role in various cellular processes. This makes N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide a useful tool for studying the role of these enzymes in disease processes. Another advantage of using N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the development of cancer therapeutics.
One limitation of using N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions. Another limitation of using N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide in scientific research. One potential area of research is the development of N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide-based cancer therapeutics. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been found to induce apoptosis in cancer cells, which makes it a potential candidate for the development of cancer drugs.
Another area of research is the use of N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide in the treatment of neuroinflammatory diseases such as Alzheimer's and Parkinson's. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been found to have anti-inflammatory properties, which may make it useful in the treatment of these diseases.
Finally, there is potential for the use of N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide in the development of new drugs for other diseases. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been found to inhibit the activity of certain enzymes that play a role in various cellular processes, which makes it a potential candidate for the development of drugs for a wide range of diseases.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide is a synthetic compound that has shown potential in various scientific research applications. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been found to have potential in cancer research, neuroscience, and the development of new drugs for other diseases. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been found to have various biochemical and physiological effects, and its mechanism of action is not fully understood. While N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has advantages and limitations for lab experiments, there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide is a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthoic acid in the presence of a base catalyst. The resulting intermediate is then reacted with methylamine to yield N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide. The purity and yield of N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide can be increased by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been shown to have potential in various scientific research applications. One such application is in the field of cancer research. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has also been shown to inhibit the activity of certain enzymes that play a role in cancer cell proliferation.
Another area where N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has shown potential is in the field of neuroscience. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models. N-(3,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has also been found to have anti-inflammatory properties, which may make it useful in the treatment of neuroinflammatory diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-17-9-8-15(12-19(17)25-3)21-20(22)16-10-13-6-4-5-7-14(13)11-18(16)24-2/h4-12H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEHNQOUYGCTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192477 | |
| Record name | N-(3,4-Dimethoxyphenyl)-3-methoxy-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292058-25-4 | |
| Record name | N-(3,4-Dimethoxyphenyl)-3-methoxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292058-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dimethoxyphenyl)-3-methoxy-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)
![5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)



![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)
![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)